
Application Note: Accurate Determination of
Intracellular Calcium Concentration using Fura-

PE3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fura-PE3

Cat. No.: B1227955 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Calcium (Ca²⁺) is a universal second messenger that plays a pivotal role in regulating a

multitude of cellular processes, including gene transcription, muscle contraction, cell

proliferation, and apoptosis.[1] The ability to accurately measure intracellular calcium

concentration ([Ca²⁺]i) is crucial for understanding these physiological and pathophysiological

events. Fluorescent indicators are powerful tools for this purpose, and among them, ratiometric

dyes offer significant advantages for quantitative measurements.[2]

Fura-PE3, a derivative of Fura-2, is a ratiometric fluorescent Ca²⁺ indicator designed for

improved intracellular retention.[3][4] Like its predecessor, Fura-PE3 undergoes a spectral shift

upon binding to Ca²⁺. This property allows for the ratio of fluorescence intensities at two

different excitation wavelengths to be calculated, providing a quantitative measure of [Ca²⁺]i

that is largely independent of variations in dye concentration, cell thickness, photobleaching,

and dye leakage.[2][5] This application note provides a detailed protocol for using Fura-PE3 to

calculate intracellular calcium concentration, from cell loading to the final calculation using the

Grynkiewicz equation.
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Fura-PE3 exhibits a Ca²⁺-dependent shift in its excitation spectrum. When unbound to calcium,

its excitation maximum is approximately 364 nm.[3] Upon binding Ca²⁺, the excitation

maximum shifts to around 335 nm.[3] In practice, the dye is typically excited at ~340 nm and

~380 nm.[5][6] The fluorescence emission is monitored at a single wavelength, typically around

510 nm.[7][8]

The ratio of the fluorescence emission intensity when excited at 340 nm (Ca²⁺-bound) to the

intensity when excited at 380 nm (Ca²⁺-free) is directly proportional to the intracellular calcium

concentration.[7] This ratiometric approach provides a robust method for quantifying [Ca²⁺]i.[2]
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Fura-PE3 Ratiometric Measurement Principle

Quantitative Data Summary
Accurate calculation of [Ca²⁺]i requires precise knowledge of the spectral properties of Fura-
PE3 and the parameters used in the Grynkiewicz equation.

Table 1: Spectral Properties of Fura-PE3

Property Wavelength (nm) Condition

Excitation Maximum (λex) ~335 Ca²⁺-Saturated

Excitation Maximum (λex) ~364 Ca²⁺-Free

Emission Maximum (λem) ~495 - 502 Ca²⁺-Saturated / Ca²⁺-Free

Ratiometric Excitation 1 340 Ca²⁺-Bound Measurement

Ratiometric Excitation 2 380 Ca²⁺-Free Measurement

Ratiometric Emission 510
Common Detection

Wavelength

Data sourced from Interchim and Abcam product information.[3][8]

Table 2: Parameters for the Grynkiewicz Equation
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Parameter Description
Typical Value
(Fura-PE3)

Method of
Determination

R

Experimental
fluorescence ratio
(F340/F380).

Variable
Measured during
the experiment.

Rmin

Fluorescence ratio in

a zero Ca²⁺

environment.

~0.3 - 0.8
In situ calibration with

ionophore + EGTA.

Rmax

Fluorescence ratio in

a Ca²⁺-saturating

environment.

~5 - 15

In situ calibration with

ionophore + saturating

Ca²⁺.

Kd
Dissociation constant

for Ca²⁺ binding.
~204 nM (at pH 7.3)

Determined from

titration experiments.

[4]

Sf2/Sb2

Ratio of fluorescence

at 380 nm for Ca²⁺-

free (Sf2) and Ca²⁺-

bound (Sb2) forms.

~2 - 8
Determined during in

situ calibration.

Parameter value ranges are typical and should be determined empirically for each

experimental setup.[9]

Experimental Protocols
Protocol 1: Cell Loading with Fura-PE3 AM
This protocol describes the loading of cells with the membrane-permeant acetoxymethyl (AM)

ester form of Fura-PE3. Inside the cell, esterases cleave the AM group, trapping the active

indicator in the cytoplasm.[3][7]

Materials:

Fura-PE3 AM (Fura-2 Leakage Resistant, AM)

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
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Pluronic® F-127, 20% (w/v) solution in DMSO

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-

glucose buffer), pH 7.4.[10]

Probenecid (optional, for reducing leakage)[6]

Procedure:

Prepare a 1-10 mM Fura-PE3 AM Stock Solution: Dissolve Fura-PE3 AM in anhydrous

DMSO.[3] Store desiccated at -20°C, protected from light.[3][10]

Prepare Loading Buffer: a. On the day of the experiment, warm the Fura-PE3 AM stock

solution to room temperature. b. To improve solubility, mix the Fura-PE3 AM stock solution

with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[3] c.

Dilute the Fura-PE3 AM/Pluronic mixture into the physiological buffer to a final working

concentration of 1-5 µM.[3] The optimal concentration should be determined empirically for

each cell type. d. If using probenecid to reduce leakage, add it to the loading buffer at a final

concentration of 1-2.5 mM.[6][7]

Cell Loading: a. Culture cells on coverslips or in microplates appropriate for fluorescence

imaging. b. Remove the culture medium and wash the cells gently with the physiological

buffer.[8] c. Add the Fura-PE3 AM loading buffer to the cells. d. Incubate for 30-60 minutes at

37°C or room temperature, protected from light.[3][6] Incubation at lower temperatures may

reduce dye compartmentalization.[11]

Wash and De-esterification: a. Remove the loading buffer and wash the cells twice with fresh

physiological buffer to remove extracellular dye.[7] b. Incubate the cells in fresh buffer for an

additional 20-30 minutes at room temperature to allow for complete de-esterification of the

AM ester by intracellular esterases.[7]

Protocol 2: Intracellular Calcium Measurement
Instrumentation:

A fluorescence imaging system (microscope) or a fluorometer (plate reader) equipped with:
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An excitation light source capable of rapidly alternating between 340 nm and 380 nm.[2]

An emission filter centered around 510 nm.[7]

Software capable of recording fluorescence intensities at both excitation wavelengths and

calculating their ratio.

Procedure:

Mount the coverslip with loaded cells onto the microscope stage or place the microplate into

the reader.

Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510

nm.

Acquire baseline fluorescence images or readings, alternating between the two excitation

wavelengths.

Apply the experimental stimulus (e.g., agonist, drug) to the cells.

Record the changes in fluorescence intensity at both wavelengths over time.

The instrument's software will calculate the ratio (R = F340/F380) for each time point after

subtracting background fluorescence.[9]

Protocol 3: In Situ Calibration for Rmin, Rmax, and
Sf2/Sb2
To convert the fluorescence ratio (R) into an absolute calcium concentration, calibration is

required.[8][9] This is typically performed at the end of each experiment using the same cells.

Materials:

Calcium ionophore (e.g., 5-10 µM Ionomycin)

Ca²⁺-free buffer (physiological buffer with 5-10 mM EGTA)

Ca²⁺-saturating buffer (physiological buffer with 1-10 mM CaCl₂)
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Procedure:

Determine Rmax: At the end of the experiment, add the calcium ionophore (e.g., Ionomycin)

followed by the Ca²⁺-saturating buffer to the cells. This will clamp the intracellular Ca²⁺ at a

high, saturating level. Record the stable, maximum fluorescence ratio (F340/F380); this is

Rmax.[9]

Determine Rmin: Remove the high Ca²⁺ solution and perfuse the cells with the Ca²⁺-free

buffer containing the ionophore and EGTA. This will chelate all available Ca²⁺, reducing the

intracellular concentration to near zero. Record the stable, minimum fluorescence ratio; this

is Rmin.[9]

Determine Sf2/Sb2: This value is the ratio of fluorescence intensities measured at the

second excitation wavelength (380 nm) under Ca²⁺-free (F380_min) and Ca²⁺-saturating

(F380_max) conditions.[12]

Sf2 is the background-corrected fluorescence value at 380 nm excitation in the presence

of EGTA (from the Rmin step).

Sb2 is the background-corrected fluorescence value at 380 nm excitation in the presence

of saturating Ca²⁺ (from the Rmax step).

Calculate Sf2/Sb2.

Protocol 4: Calculation of Intracellular Calcium
Concentration
The intracellular free calcium concentration, [Ca²⁺]i, is calculated using the Grynkiewicz

equation:[13][14][15]

[Ca²⁺]i = Kd × (Sf2/Sb2) × [(R - Rmin) / (Rmax - R)]

Procedure:

For each experimental time point, use the measured ratio R.
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Use the empirically determined values for Rmin, Rmax, and Sf2/Sb2 from the calibration

protocol.

Use the known dissociation constant (Kd) for Fura-PE3 (~204 nM at physiological pH).[4]

Insert these values into the Grynkiewicz equation to calculate the [Ca²⁺]i in nM for each data

point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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